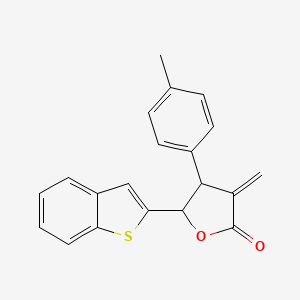
Antifungal agent 61
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal Agent 61 is a potent compound used to combat fungal infections. It is known for its broad-spectrum activity against various fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound is particularly effective against fungi that cause systemic infections, which can be life-threatening if not treated promptly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 61 typically involves multiple steps, starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups that enhance antifungal activity, often through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include:
Bulk synthesis: Using high-capacity reactors to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization.
Quality control: Conducting rigorous testing to ensure the compound meets all regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal Agent 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antifungal properties.
Reduction: Used to alter specific functional groups, making the compound more effective against certain fungi.
Substitution: Commonly used to introduce new functional groups that improve the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The primary product of these reactions is the modified this compound, which exhibits enhanced antifungal activity. By-products are typically removed during the purification process.
Aplicaciones Científicas De Investigación
Antifungal Agent 61 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research on fungal biology and pathogenesis.
Medicine: Investigated for its potential to treat systemic fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agricultural settings to protect crops from fungal diseases.
Mecanismo De Acción
Antifungal Agent 61 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell death. This mechanism is similar to that of other polyene antifungals, but this compound has unique structural features that enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Amphotericin B: Another polyene antifungal with a similar mechanism of action but higher toxicity.
Nystatin: Used primarily for topical applications due to its toxicity when administered systemically.
Azoles: Such as fluconazole and itraconazole, which inhibit ergosterol synthesis rather than binding to it.
Uniqueness: Antifungal Agent 61 stands out due to its broad-spectrum activity and lower toxicity compared to other polyenes. Its unique structural features allow for more effective binding to ergosterol, making it a potent antifungal agent with fewer side effects.
Propiedades
Fórmula molecular |
C20H16O2S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-2-yl)-3-methylidene-4-(4-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C20H16O2S/c1-12-7-9-14(10-8-12)18-13(2)20(21)22-19(18)17-11-15-5-3-4-6-16(15)23-17/h3-11,18-19H,2H2,1H3 |
Clave InChI |
UPNMURGBDVPTOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C(OC(=O)C2=C)C3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



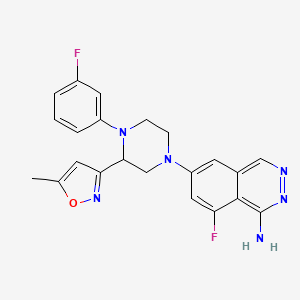
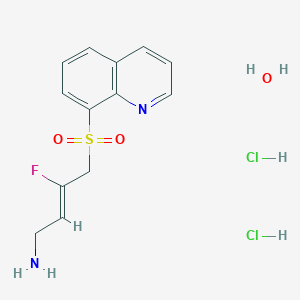

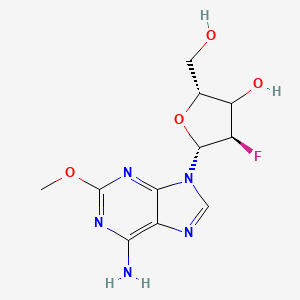
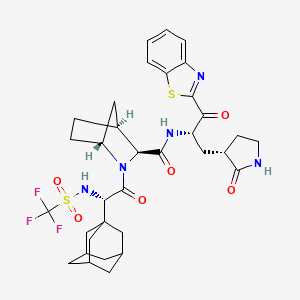

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
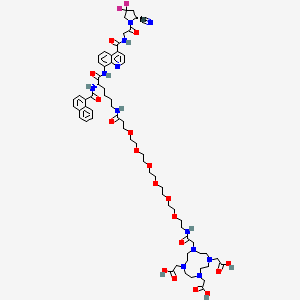
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
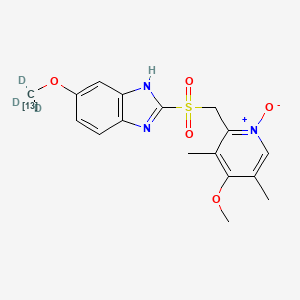
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
